Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-4-6-15-8-12(13,14)9-16/h15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRIBVSQLQJTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCNCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted diazonane derivatives.
Scientific Research Applications
Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoro groups and diazonane ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of target proteins by altering their conformation or inhibiting their function, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on ring size, fluorine substitution patterns, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Ring Size | Fluorine Positions | Functional Groups |
|---|---|---|---|---|---|---|
| Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate* | - | C₁₁H₁₈F₂N₂O₂ | ~250 (estimated) | 9 | 3,3 | tert-butyl carbamate |
| tert-Butyl 3-fluoroazetidine-1-carboxylate | 1166820-07-0 | C₈H₁₄FNO₂ | 175.20 | 4 | 3 | tert-butyl carbamate |
| tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | 1314923-32-4 | C₁₀H₁₆F₂N₂O₂ | 234.24 | 7 | 6,6 | tert-butyl carbamate |
| Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate | 1785523-74-1 | C₁₁H₁₉F₂NO₃ | 251.27 | 7 | 4,4 | tert-butyl carbamate, hydroxyl |
Ring Size and Steric Effects
- This may improve binding to larger biological targets but could reduce metabolic stability due to increased surface area .
- Smaller rings (e.g., azetidine) : Higher ring strain in azetidine derivatives (e.g., CAS 1166820-07-0) increases reactivity, making them useful for ring-opening reactions or as intermediates in synthesis .
Fluorine Substitution and Electronic Effects
- 3,3-Difluoro substitution (target compound): The geminal difluoro group introduces strong electron-withdrawing effects, polarizing the ring and stabilizing adjacent charges. This contrasts with mono-fluoro analogs (e.g., CAS 1166820-07-0), where electronic modulation is less pronounced .
Functional Group Influence
- tert-Butyl carbamate : Common across all compounds, this group provides steric protection to the nitrogen, improving stability against enzymatic degradation.
Biological Activity
Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 250.29 g/mol. This compound is notable for its unique structure, characterized by a diazonane ring and the presence of difluoro groups, which contribute to its chemical stability and potential biological activity. It has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals due to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with proteins and nucleic acids. The difluoro groups enhance the compound's binding affinity to target biomolecules through unique electronic properties. This interaction can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects or toxicity depending on the context.
Interaction Studies
Preliminary studies indicate that fluorinated compounds like this compound can interact favorably with biological targets. These interactions are crucial for assessing its potential as a pharmaceutical agent. Research has shown that fluorinated compounds may exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Case Studies
- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of fluorinated compounds similar to this compound. For instance, certain fluorinated diazonanes have demonstrated significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Antiviral Properties : Research into related compounds has indicated antiviral properties, particularly against RNA viruses. The mechanism often involves interference with viral replication processes, making this class of compounds a subject of interest in antiviral drug development.
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other fluorinated compounds:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Reagents : Utilization of tert-butyl 3,3-difluoro-1,5-diazocane-1-carboxylate as a precursor.
- Conditions : Reactions are often conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine at low temperatures to maintain stability.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are feasible where difluoro groups can be replaced by other nucleophiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step pathways, including fluorination of precursor diazonane derivatives and protection/deprotection of the tert-butyl carboxylate group. For example, analogous procedures (e.g., benzoylisothiocyanate-mediated cyclization in 1,4-dioxane at room temperature) can be adapted, with adjustments to stoichiometry and solvent polarity to accommodate fluorinated intermediates . Optimization via factorial design experiments (e.g., varying temperature, catalyst loading, and reaction time) is critical to maximize yield and minimize byproducts .
Q. How can researchers characterize the structural and stereochemical properties of This compound?
- Methodological Answer : Advanced analytical techniques are required:
- NMR Spectroscopy : NMR is essential for confirming difluoro substitution patterns, while and NMR resolve the diazonane ring conformation and tert-butyl group integrity .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (CHFNO, MW 251.28) and detects isotopic signatures of fluorine .
- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive stereochemical data, particularly for the diazonane ring’s chair or boat conformations .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures.
- Hydrolytic Sensitivity : The tert-butyl ester group is prone to acidic/basic hydrolysis; monitor pH-dependent stability via HPLC .
- Light Sensitivity : Fluorinated compounds may undergo photodegradation; store in amber vials at 0–6°C for long-term preservation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for synthesizing fluorinated diazonane derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations can model fluorination pathways (e.g., radical vs. electrophilic mechanisms) and predict intermediates. For instance, discrepancies in regioselectivity (3,3-difluoro vs. other isomers) can be addressed by comparing activation energies of competing transition states . Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates is recommended .
Q. What methodological frameworks are suitable for analyzing the bioactivity or catalytic potential of This compound?
- Methodological Answer :
- Theoretical Framework : Link to organofluorine chemistry principles, where fluorine’s electronegativity and steric effects modulate reactivity. For example, evaluate its role as a hydrogen-bond acceptor in enzyme inhibition studies .
- Experimental Design : Use dose-response assays (e.g., IC determination) or catalytic turnover experiments with control compounds lacking fluorine substituents to isolate electronic effects .
Q. How can researchers optimize enantioselective synthesis of this compound, and what chiral catalysts or auxiliaries are most effective?
- Methodological Answer :
- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., fluorinated amino alcohols) and retain chirality during diazonane ring closure .
- Asymmetric Catalysis : Screen chiral ligands (e.g., BINOL-derived phosphines) in metal-catalyzed fluorination steps. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
Q. What strategies address contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic ring puckering in the diazonane core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
